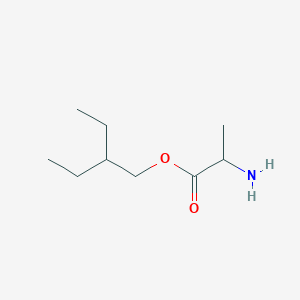

2-Ethylbutyl 2-aminopropanoate

Descripción

2-Ethylbutyl 2-aminopropanoate is an ester derivative of alanine, characterized by a 2-ethylbutyl alcohol moiety esterified with the carboxyl group of 2-aminopropanoic acid. Its hydrochloride salt, (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride (CAS 946511-97-3), is a chiral compound with a molecular formula of C₉H₂₀ClNO₂ and a molar mass of 209.71 g/mol . Key properties include:

- Purity: ≥95% (technical grade) to 99% (pharmaceutical grade) .

- Storage: Requires refrigeration at +2 to +8°C in its hydrochloride form , though some suppliers recommend room temperature under inert atmospheres for non-salt forms .

- Applications: Primarily used as an intermediate in pharmaceutical synthesis, notably in the production of antiviral drugs like Remdesivir .

Propiedades

IUPAC Name |

2-ethylbutyl 2-aminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-8(5-2)6-12-9(11)7(3)10/h7-8H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDQDTSBXDTVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-ethylbutyl (2S)-2-aminopropanoate can be synthesized through the esterification reaction between a carboxylic acid and an alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction scheme is as follows:

Carboxylic Acid+Alcohol→Ester+Water

Industrial Production Methods

In industrial settings, the production of esters like 2-ethylbutyl (2S)-2-aminopropanoate often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2-ethylbutyl (2S)-2-aminopropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-ethylbutyl (2S)-2-aminopropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-ethylbutyl (2S)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological context and the presence of specific enzymes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-Amino-2-Methylpropanoate (CAS 1113-49-1)

- Formula: C₆H₁₃NO₂.

- Key Differences: Contains a branched methyl group on the amino carbon (2-aminoisobutyrate structure), altering steric hindrance and reactivity compared to the linear 2-ethylbutyl chain in the target compound.

- Applications : Used in organic synthesis for peptidomimetics due to its enhanced stability .

Ethyl 2-[N-(tert-Butylsulfonyl)Amino]Propanoate

- Formula: C₉H₁₉NO₄S.

- Key Differences: Incorporates a sulfonyl-protected amino group, increasing resistance to nucleophilic attack. This makes it suitable for stepwise synthesis requiring temporary amino protection .

Remdesivir Intermediate: 2-Ethylbutyl (2S)-2-Aminopropanoate

Physical and Chemical Properties

Key Observations :

- The hydrochloride salt form of 2-ethylbutyl 2-aminopropanoate improves crystallinity and shelf life compared to non-salt analogs .

- Branched-chain analogs (e.g., ethyl 2-amino-2-methylpropanoate) exhibit higher volatility and lower melting points due to reduced molecular symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.